(7R,7AR)-7-isopropyltetrahydro-1H-pyrrolizin-3(2H)-one
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Overview
Description
(7R,7AR)-7-isopropyltetrahydro-1H-pyrrolizin-3(2H)-one is a chemical compound with a unique structure that includes a pyrrolizine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7R,7AR)-7-isopropyltetrahydro-1H-pyrrolizin-3(2H)-one typically involves multiple steps, including the formation of the pyrrolizine ring system. Specific synthetic routes and reaction conditions can vary, but they generally involve the use of starting materials such as isopropylamine and cyclopentanone, followed by cyclization and reduction reactions.
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
(7R,7AR)-7-isopropyltetrahydro-1H-pyrrolizin-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or aldehydes.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of alcohols or amines.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions can vary but often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (7R,7AR)-7-isopropyltetrahydro-1H-pyrrolizin-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
Biology
In biology, this compound is studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers investigate its interactions with biological molecules to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound is explored for its potential use as a drug candidate. Its unique structure and potential biological activities make it a promising compound for the development of new pharmaceuticals.
Industry
In industry, this compound is used in the production of various chemical products. Its unique properties make it suitable for use in the manufacture of specialty chemicals, such as agrochemicals or materials for electronic applications.
Mechanism of Action
The mechanism of action of (7R,7AR)-7-isopropyltetrahydro-1H-pyrrolizin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
- (1aR,4S,7R,7aR,7bS)-4-hydroxy-1,1,7,7a-tetramethyl-1H,1aH,2H,4H,5H,6H,7H,7aH,7bH-cyclopropa[a]naphthalen-2-one
- (1aS,7R,7aR)-1a,5-di-tert-butyl-7-hydroxy-7-phenyl-1aH,2H,7H,7aH-naphtho
- (3aR,7R,7aR)-5-benzyl-2,2,7-trimethyl-hexahydro-2H-[1,3]dioxolo[4,5-c]
Uniqueness
(7R,7AR)-7-isopropyltetrahydro-1H-pyrrolizin-3(2H)-one is unique due to its specific isopropyl and pyrrolizine ring structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H17NO |
---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
(7R,8R)-7-propan-2-yl-1,2,5,6,7,8-hexahydropyrrolizin-3-one |
InChI |
InChI=1S/C10H17NO/c1-7(2)8-5-6-11-9(8)3-4-10(11)12/h7-9H,3-6H2,1-2H3/t8-,9-/m1/s1 |
InChI Key |
WYCHUDGORBIDIO-RKDXNWHRSA-N |
Isomeric SMILES |
CC(C)[C@H]1CCN2[C@@H]1CCC2=O |
Canonical SMILES |
CC(C)C1CCN2C1CCC2=O |
Origin of Product |
United States |
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